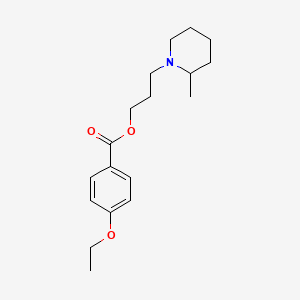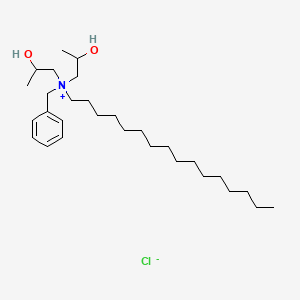
Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C29H54ClNO2 and a molecular weight of 484.2 g/mol. This compound is known for its surfactant and antimicrobial properties, making it valuable in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride typically involves the quaternization of a tertiary amine with a halocarbon. One common method is the reaction of hexadecylamine with benzyl chloride in the presence of a base, followed by the addition of 2-hydroxypropyl groups.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are prevalent, especially involving the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium hydroxide and other nucleophiles are frequently used.
Major Products:
Oxidation: Products typically include benzaldehyde or benzoic acid derivatives.
Substitution: Substituted benzyl derivatives are common products.
Aplicaciones Científicas De Investigación
Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial formulations and disinfectants.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and personal care products.
Mecanismo De Acción
The antimicrobial activity of Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The compound’s cationic nature allows it to interact with the negatively charged components of microbial cell walls, leading to cell lysis and death . This mechanism is similar to other quaternary ammonium compounds, which are known for their broad-spectrum antimicrobial activity .
Comparación Con Compuestos Similares
- Hexadecyltrimethylammonium chloride
- Dodecylbenzyltrimethylammonium chloride
- Benzalkonium chloride
Comparison: Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride is unique due to its dual hydroxypropyl groups, which enhance its solubility and antimicrobial efficacy compared to other quaternary ammonium compounds . Its structure allows for better interaction with microbial membranes, making it a more effective antimicrobial agent .
Propiedades
Número CAS |
65151-48-6 |
|---|---|
Fórmula molecular |
C29H54ClNO2 |
Peso molecular |
484.2 g/mol |
Nombre IUPAC |
benzyl-hexadecyl-bis(2-hydroxypropyl)azanium;chloride |
InChI |
InChI=1S/C29H54NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30(24-27(2)31,25-28(3)32)26-29-21-18-17-19-22-29;/h17-19,21-22,27-28,31-32H,4-16,20,23-26H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
XURDIXCMWFXRBV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](CC1=CC=CC=C1)(CC(C)O)CC(C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


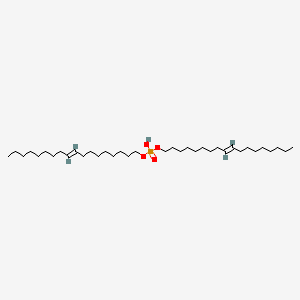




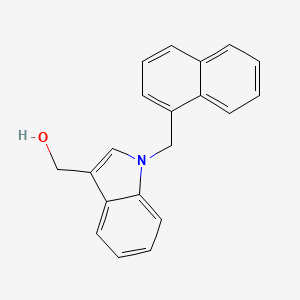
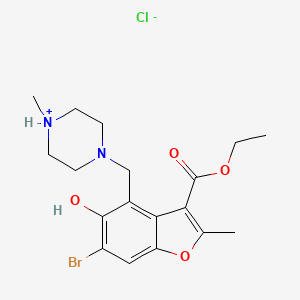
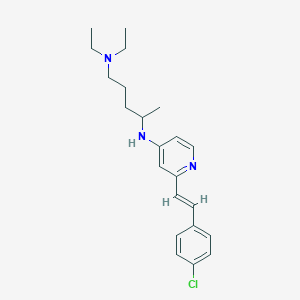

![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)
![Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt](/img/structure/B13766532.png)
